molecular formula C17H27BrClNO B1525290 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220029-64-0

4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1525290
CAS No.: 1220029-64-0
M. Wt: 376.8 g/mol
InChI Key: JLXKCFKWJPEYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C₁₇H₂₇BrClNO It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a brominated phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-tert-butylphenol.

    Etherification: The brominated phenol is then reacted with 2-chloroethylpiperidine in the presence of a base, such as potassium carbonate, to form the ether linkage, yielding 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and etherification steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or reduce the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic Substitution: Products include azido or thiol-substituted derivatives.

    Oxidation: Products include quinones or phenolic derivatives.

    Reduction: Products include debrominated compounds or reduced piperidine derivatives.

Scientific Research Applications

4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including ligands for catalysis and materials science.

    Biological Studies: The compound is used in studies to understand the interaction of brominated phenoxy compounds with biological systems.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated phenoxy group can engage in halogen bonding or hydrophobic interactions, while the piperidine ring can interact with polar or charged sites on the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-tert-butylaniline: A brominated aniline derivative used in organic synthesis.

    4-Bromo-2,6-di-tert-butylphenol: A brominated phenol with antioxidant properties.

    4-Bromo-2-tert-butylbenzenamine: Another brominated aniline derivative with similar reactivity.

Uniqueness

4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to the combination of a brominated phenoxy group and a piperidine ring. This structure imparts specific reactivity and interaction profiles, making it valuable for applications that require both hydrophobic and polar interactions.

Properties

IUPAC Name

4-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-4-5-16(15(18)12-14)20-11-8-13-6-9-19-10-7-13;/h4-5,12-13,19H,6-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXKCFKWJPEYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 4
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 6
4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.